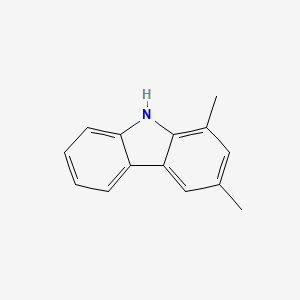

1,3-Dimethyl-9H-carbazole

Description

BenchChem offers high-quality 1,3-Dimethyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-10(2)14-12(8-9)11-5-3-4-6-13(11)15-14/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVRNXYEWIPOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172426 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-68-2 | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dimethyl-9H-carbazole: A Strategic Scaffold for Optoelectronics and Medicinal Chemistry

Topic: 1,3-Dimethyl-9H-carbazole (CAS 18992-68-2) Content Type: Technical Monograph / Application Guide

Executive Summary

1,3-Dimethyl-9H-carbazole (CAS 18992-68-2) is a tricyclic aromatic heterocycle belonging to the carbazole alkaloid family. Distinguished by methyl substitutions at the C1 and C3 positions, this isomer exhibits unique steric and electronic properties compared to its unsubstituted parent, 9H-carbazole.

While the carbazole moiety is ubiquitous in drug discovery (e.g., ellipticine, carvedilol) and materials science (OLED hosts), the 1,3-dimethyl variant offers specific advantages:

-

Materials Science: The C1/C3 methyl groups disrupt π-π stacking, reducing crystallization in amorphous films—a critical requirement for stable Organic Light-Emitting Diodes (OLEDs).

-

Geochemistry: It serves as a refractory biomarker in petroleum geology, used to assess thermal maturity and biodegradation levels of crude oils.

-

Synthetic Chemistry: It functions as a versatile intermediate for constructing complex fused ring systems via C-H activation and N-functionalization.

Chemical Profile and Identification

| Property | Data |

| CAS Number | 18992-68-2 |

| IUPAC Name | 1,3-Dimethyl-9H-carbazole |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| Appearance | Off-white to brown solid |

| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |

| Key Spectral Feature | Distinct methyl singlets in ¹H NMR due to asymmetry |

Spectroscopic Fingerprint (Self-Validation)

To verify the identity of synthesized or purchased material, compare against these literature-validated NMR signals. The asymmetry introduced by the 1,3-substitution pattern is diagnostic.

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.04 (d, J = 7.5 Hz, 1H): H5 (Deshielded by aromatic ring current)

-

δ 7.85 (bs, 1H): NH (Broad singlet, exchangeable)

-

δ 7.73 (s, 1H): H4 (Singlet due to C3 substitution)

-

δ 7.09 (bs, 1H): H2 (Between methyl groups)[1]

-

δ 2.53 (s, 3H): C3-CH₃

-

δ 2.51 (s, 3H): C1-CH₃

¹³C NMR (CDCl₃):

-

Key Carbons: δ 139.7, 137.1 (Quaternary C), 128.9, 128.0, 125.5, 123.8, 123.0, 120.4, 119.4, 117.8, 110.7 (Aromatic CH).[1]

-

Methyl Carbons: δ 21.5, 16.9 (Distinct shift for C1-Me vs C3-Me).

Synthesis and Manufacturing

Historically, carbazoles were synthesized via the Graebe-Ullmann reaction (thermal decomposition of benzotriazoles). However, modern laboratory and industrial protocols favor transition-metal-catalyzed intramolecular amination for higher yields and milder conditions.

Protocol A: Palladium-Catalyzed Intramolecular Amination

This method is preferred for its high regioselectivity and compatibility with functional groups.

Reaction Logic: The precursor, 2'-bromo-3,5-dimethylbiphenyl-2-amine, undergoes an intramolecular Buchwald-Hartwig amination. The palladium catalyst facilitates the formation of the C-N bond, closing the central pyrrole ring.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 2'-bromo-3,5-dimethylbiphenyl-2-amine (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tricyclohexylphosphine (PCy₃) or S-Phos (10 mol%)

-

Base: K₂CO₃ or NaOtBu (2.0 equiv)

-

Solvent: Toluene or Xylene (degassed)

-

-

Procedure:

-

Charge a Schlenk tube with the substrate, base, and catalyst precursor under an argon atmosphere.

-

Add the solvent and seal the tube.

-

Heat to 110–130°C for 12–24 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc).

-

-

Workup:

-

Cool to room temperature. Filter through a celite pad to remove inorganic salts and palladium black.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel (Eluent: Hexane/Dichloromethane gradient).

-

-

Yield Expectation: 85–95%.

Visualization of Synthesis Pathway

Figure 1: Palladium-catalyzed intramolecular cyclization pathway for the synthesis of 1,3-dimethyl-9H-carbazole.

Applications and Mechanisms

Organic Electronics (OLEDs)

In Organic Light-Emitting Diodes, carbazole derivatives are the industry standard for Hole Transport Layers (HTL) and Host Materials for phosphorescent emitters.

-

Mechanism of Action: The nitrogen atom in the carbazole ring has a lone pair that is delocalized into the aromatic system, creating a high-energy HOMO (Highest Occupied Molecular Orbital) that facilitates hole injection and transport.

-

Role of 1,3-Dimethyl Substitution:

-

Steric Bulk: The methyl group at C1 (adjacent to the Nitrogen) increases the torsion angle of any substituent at the N-position and disrupts planar π-π stacking between molecules.

-

Amorphous Stability: This disruption prevents the material from crystallizing over time (a common failure mode in OLEDs), maintaining a smooth, amorphous film essential for device longevity.

-

Geochemical Biomarker

In petroleum geochemistry, 1,3-dimethyl-9H-carbazole is a "molecular fossil."

-

Thermal Stability: As crude oil matures deep underground, less stable isomers degrade. The relative abundance of 1,3-dimethylcarbazole compared to other isomers (like 1,8-dimethyl) changes predictably with temperature.

-

Migration Tracer: Because carbazoles interact with rock surfaces via the N-H functionality, the ratio of shielded (e.g., 1,8-dimethyl) to exposed isomers changes as oil migrates through reservoirs, allowing geologists to track oil source and migration paths.

Medicinal Chemistry Scaffold

Carbazoles are DNA intercalators. The planar tricyclic system slides between DNA base pairs, disrupting replication in rapidly dividing cancer cells.

-

SAR Insight: While the parent carbazole is active, the 1,3-dimethyl derivative serves as a scaffold. Functionalization at the N9 position or oxidation of the methyl groups to formyl/carboxyl groups (mimicking alkaloids like Murrayanine) is often required to optimize potency and solubility.

-

Note: Specific studies have shown that bromination of this scaffold (e.g., 6,7-dibromo-1,3-dimethyl-9H-carbazole) can modulate antibacterial activity, though efficacy varies significantly by bacterial strain.

Safety and Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[2] Potential Mutagen (common for planar intercalators).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Synthesis & Characterization: Yamamoto, M., & Matsubara, S. (2007). "Carbazole Synthesis by Platinum-Catalyzed C–H Functionalizing Reaction Using Water as Reoxidizing Reagent." Chemistry Letters.

-

NMR Data Validation: Budén, M. E., et al. (2013). "Transition-Metal-Free Synthesis of Carbazoles by Photostimulated Reactions." The Journal of Organic Chemistry.

-

OLED Applications: Tao, Y., et al. (2011). "Recent Advances in the Synthesis and Applications of Solution-Processable Organic Phosphors for Light-Emitting Diodes." Chemical Society Reviews.

-

Geochemical Utility: Li, M., et al. (2014). "Pyrrolic Nitrogen Compounds in Oils and Source Rocks." Energy & Fuels.

-

Biological Activity Context: Knölker, H. J., & Reddy, K. R. (2002). "Chemistry and Biology of Carbazole Alkaloids." Chemical Reviews.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,3-Dimethyl-9H-carbazole

Abstract

Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic and biological properties.[1][2] This guide provides a comprehensive technical overview of the molecular structure of 1,3-Dimethyl-9H-carbazole, a specific isomer with potential applications in drug development and organic electronics. Due to the limited availability of direct experimental data for this particular isomer, this document synthesizes information from closely related analogues, established spectroscopic principles, and computational chemistry methodologies to present a robust and scientifically grounded profile. We will explore its structural features, predicted spectroscopic signatures, and potential reactivity, offering valuable insights for researchers and professionals in the field.

Introduction to the Carbazole Scaffold

The 9H-carbazole core is a tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.[3] This planar, electron-rich system is a key pharmacophore in numerous biologically active compounds and a foundational building block for functional organic materials. The nitrogen atom can be readily substituted, and the carbazole ring itself is amenable to electrophilic substitution, allowing for the synthesis of a diverse library of derivatives. The positions of substituents on the carbazole ring significantly influence the molecule's electronic properties, steric hindrance, and biological activity.

Molecular Structure and Bonding of 1,3-Dimethyl-9H-carbazole

Planarity and Bond Parameters

The carbazole ring system is characteristically planar or nearly planar. For instance, crystallographic studies of 1,3,6-Tribromo-9-ethyl-9H-carbazole show a root-mean-square deviation of only 0.023 Å from the mean plane of the tricyclic system.[4] Similarly, other derivatives exhibit a high degree of planarity.[4][5] It is therefore predicted that the tricyclic core of 1,3-Dimethyl-9H-carbazole will also be planar.

The introduction of the two methyl groups at the 1 and 3 positions is expected to cause minor distortions in the local bond angles of the substituted benzene ring due to steric strain. However, these are not anticipated to significantly disrupt the overall planarity of the fused ring system. The C-C and C-N bond lengths within the carbazole core are expected to be consistent with those observed in other carbazole derivatives, reflecting the aromatic character of the rings.

Computational Modeling: A Deeper Look

To further elucidate the molecular structure, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. Based on methodologies applied to similar carbazole systems, a DFT study of 1,3-Dimethyl-9H-carbazole would provide valuable data.[6][7]

Workflow for DFT Calculation of 1,3-Dimethyl-9H-carbazole:

Caption: A typical workflow for DFT calculations to predict the molecular structure and properties of 1,3-Dimethyl-9H-carbazole.

Such calculations would yield precise bond lengths, bond angles, and dihedral angles, as well as electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in organic electronics.

Synthesis of 1,3-Dimethyl-9H-carbazole

A definitive, step-by-step published synthesis specifically for 1,3-Dimethyl-9H-carbazole is elusive. However, a plausible and efficient route can be designed by adapting established methods for the synthesis of other dimethylcarbazole isomers, such as the 3,6-dimethyl derivative.[8] A common strategy involves the cyclization of a substituted biphenylamine.

Proposed Synthetic Pathway

A logical approach would be the Graebe-Ullmann reaction or a similar palladium-catalyzed cyclization of a suitably substituted diphenylamine.

Protocol: Proposed Synthesis of 1,3-Dimethyl-9H-carbazole

-

Starting Materials: 2-Amino-3',5'-dimethylbiphenyl.

-

Reaction: The amino-dimethylbiphenyl is subjected to a cyclization reaction. This can be achieved through various methods, including:

-

Classical Graebe-Ullmann Synthesis: Diazotization of the amino group followed by intramolecular radical cyclization, often induced by heat or a reducing agent.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: An intramolecular C-N bond formation catalyzed by a palladium complex with a suitable phosphine ligand.

-

-

Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization to yield pure 1,3-Dimethyl-9H-carbazole.

Caption: A plausible synthetic route to 1,3-Dimethyl-9H-carbazole via intramolecular cyclization.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1,3-Dimethyl-9H-carbazole would rely on a combination of spectroscopic techniques. Based on the known spectra of related compounds, we can predict the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will be complex due to the unsymmetrical substitution pattern, with characteristic coupling constants for ortho, meta, and para relationships. A broad singlet for the N-H proton is also anticipated, which would disappear upon D₂O exchange. The two methyl groups will appear as sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.[9] For 1,3-Dimethyl-9H-carbazole, 14 distinct signals are expected (12 aromatic carbons and 2 methyl carbons). The chemical shifts of the carbons bearing the methyl groups will be shifted downfield compared to the unsubstituted positions. The chemical shifts can be predicted with reasonable accuracy using additive rules and comparison with data from other substituted carbazoles.[10][11][12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,3-Dimethyl-9H-carbazole

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 8.0 - 8.5 | N-H (broad singlet) |

| 7.0 - 8.0 | Aromatic Protons | |

| 2.3 - 2.6 | Methyl Protons (two singlets) | |

| ¹³C | 138 - 142 | Quaternary carbons C-4a, C-4b, C-8a, C-9a |

| 125 - 135 | C-1 and C-3 (substituted) | |

| 110 - 128 | Other aromatic CH carbons | |

| 20 - 25 | Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for 1,3-Dimethyl-9H-carbazole include:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl groups.

-

C=C Aromatic Ring Stretch: A series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Around 1330 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15]

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of 1,3-Dimethyl-9H-carbazole (C₁₄H₁₃N, M.W. = 195.26 g/mol ).

-

Fragmentation: Common fragmentation pathways for carbazoles involve the loss of substituents and cleavage of the rings. For 1,3-Dimethyl-9H-carbazole, the loss of a methyl group (M-15) to form a stable cation is a likely fragmentation pathway.

Reactivity and Potential Applications

The presence of the electron-donating methyl groups at the 1 and 3 positions is expected to activate these positions and the rest of the carbazole ring towards electrophilic substitution reactions. The nitrogen atom can be alkylated or acylated under basic conditions.

The electronic properties of 1,3-Dimethyl-9H-carbazole make it a promising candidate for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting materials in OLEDs due to their high triplet energy and good charge-carrier mobility.

-

Pharmaceuticals: The carbazole scaffold is present in many anticancer, antibacterial, and antiviral agents.[1] The specific substitution pattern of 1,3-Dimethyl-9H-carbazole could lead to novel biological activities.

-

Fluorescent Probes: The inherent fluorescence of the carbazole core can be tuned by substitution, making its derivatives suitable for use as fluorescent sensors.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of 1,3-Dimethyl-9H-carbazole. By leveraging data from closely related compounds and established scientific principles, we have outlined its predicted structural features, synthetic pathways, and spectroscopic signatures. This information serves as a valuable resource for researchers and professionals working with carbazole derivatives, facilitating further investigation into the properties and applications of this intriguing molecule.

References

- Clarke, G. R., & Spink, J. M. (1969). The crystal and molecular structure of 9-ethylcarbazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(8), 1650-1660.

- Gajda, R., et al. (2014). Synthesis and characterization of novel carbazole derivatives for application in organic light-emitting diodes. Dyes and Pigments, 107, 108-116.

- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993.

- Bezuglyi, M., et al. (2016). 1,3,6-Tribromo-9-ethyl-9H-carbazole.

-

A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2002). Molecules, 7(10), 728-736.

-

A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Altinolcek, N., et al. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journal of Organic Chemistry.

-

DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

3,6-dimethyl-9H-carbazole. (n.d.). Boron Molecular. Retrieved January 30, 2026, from [Link]

- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PLOS ONE, 18(6), e0287235.

-

9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

1 H-NMR spectrum of carbazole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Deriv

- 9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. (2007).

-

3,6-Dinitro-9H-carbazole. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

- Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2016). Journal of Molecular Structure, 1125, 564-576.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Combined mass spectra of the samples containing 3,6-diiodo-9H-carbazole... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- 3,6-Dimethyl-9H-Carbazole: A Versatile Building Block for Organic Electronics and Advanced M

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

- Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separ

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube. Retrieved January 30, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2020). Molbank, 2020(2), M1131.

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

1,3-Dimethyl-9H-carbazole IUPAC name and synonyms

This technical guide provides an in-depth analysis of 1,3-Dimethyl-9H-carbazole , a significant heterocyclic compound utilized in organic geochemistry, materials science, and alkaloid synthesis.

Nomenclature & Chemical Identity

1,3-Dimethyl-9H-carbazole is a tricyclic aromatic heterocycle belonging to the carbazole family. It is structurally characterized by a central pyrrole ring fused between two benzene rings, with methyl substituents at the 1 and 3 positions. This specific substitution pattern renders the molecule asymmetric, influencing its electronic properties and reactivity compared to its symmetric isomers (e.g., 3,6-dimethylcarbazole).

Identification Data

| Parameter | Detail |

| IUPAC Name | 1,3-Dimethyl-9H-carbazole |

| Common Synonyms | 1,3-Dimethylcarbazole; 9H-Carbazole, 1,3-dimethyl- |

| CAS Registry Number | 18992-68-2 |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| SMILES | Cc1cc(C)c2[nH]c3ccccc3c2c1 |

| InChI Key | IPAIJAHZKASIRX-UHFFFAOYSA-N |

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

The carbazole nucleus is a 14

Physicochemical Specifications

| Property | Value | Note |

| Appearance | Off-white to beige solid | Crystalline form |

| Melting Point | 95–97 °C | Literature value [1, 2] |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Low solubility in water |

| Fluorescence | Blue/Violet emission | Typical of carbazole derivatives |

Structural Diagram (Graphviz)

The following diagram illustrates the numbering scheme and substitution pattern of the 1,3-dimethyl-9H-carbazole molecule.

Synthesis & Production Protocols

The synthesis of 1,3-dimethyl-9H-carbazole can be achieved through classical methods (Graebe-Ullmann) or modern transition-metal-catalyzed C-H activation. The latter is preferred for its milder conditions and higher functional group tolerance.

Protocol A: Palladium-Catalyzed Oxidative Cyclization

This method utilizes a diarylamine precursor, undergoing intramolecular C-H activation to form the C-C bond required to close the carbazole ring.

-

Precursor:

-(2,4-dimethylphenyl)aniline (or related diarylamine). -

Catalyst System: Pd(OAc)₂ / Pivalic Acid.[1]

-

Mechanism: Pd(II)-mediated C-H activation followed by oxidative reductive elimination.

Step-by-Step Methodology

-

Reagent Preparation: In a reaction vessel, dissolve

-(2,4-dimethylphenyl)aniline (1.0 equiv) in Pivalic Acid (solvent/ligand source). -

Catalyst Addition: Add Pd(OAc)₂ (5–10 mol%) and K₂CO₃ (0.5 equiv) as a base.

-

Reaction: Heat the mixture to 100–110 °C under an air atmosphere (air serves as the terminal oxidant to regenerate Pd(II)). Stir vigorously for 12–24 hours.

-

Work-up:

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5) to yield 1,3-dimethyl-9H-carbazole as a solid.[3]

Synthesis Pathway Diagram

Analytical Characterization

Validating the identity of 1,3-dimethyl-9H-carbazole requires precise spectroscopic analysis. The asymmetry of the molecule results in distinct signals for the aromatic protons.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, 400 MHz [3, 4]

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H | 7.93 | Broad Singlet | N-H (9) |

| ¹H | 8.06 | Doublet ( | H-5 |

| ¹H | 7.75 | Singlet | H-4 |

| ¹H | 7.39–7.46 | Multiplet | H-7, H-8 |

| ¹H | 7.23 | Triplet/Multiplet | H-6 |

| ¹H | 7.09 | Singlet | H-2 |

| ¹H | 2.53 | Singlet (3H) | C1-CH₃ |

| ¹H | 2.51 | Singlet (3H) | C3-CH₃ |

| ¹³C | 139.7, 137.1 | Quaternary | C-8a, C-9a |

| ¹³C | 128.9, 128.0 | Methine | Aromatic C-H |

| ¹³C | 21.5, 16.9 | Methyl | C1-CH₃, C3-CH₃ |

Interpretation:

-

The two singlet methyl peaks at ~2.5 ppm confirm the presence of two distinct methyl environments.

-

The singlet at 7.75 ppm (H-4) and singlet at 7.09 ppm (H-2) are characteristic of the meta-substitution pattern on the A-ring.

-

The broad singlet at 7.93 ppm is diagnostic of the free carbazole N-H proton.

Applications & Biological Relevance[4][8][14]

Geochemical Biomarker

1,3-Dimethylcarbazole is extensively used in petroleum geochemistry as a migration tracer.

-

Mechanism: Nitrogen compounds in crude oil interact with rock surfaces during migration. Isomers with "shielded" nitrogen (like 1,8-dimethylcarbazole) interact less and migrate faster.

-

Application: The ratio of 1,3-dimethylcarbazole (partially exposed N-H) to other isomers helps geologists determine the migration distance of crude oil from its source rock [5].

Materials Science

-

Organic Electronics: Used as a building block for hole-transport materials (HTM) in OLEDs and organic photovoltaics due to the electron-rich nature of the carbazole core.

-

Polymer Chemistry: Precursor for polycarbazoles with specific steric properties governed by the 1,3-substitution.

Medicinal Chemistry

While 1,3-dimethylcarbazole itself is not a primary drug, it serves as a scaffold for:

-

Antibacterial Agents: Halogenated derivatives (e.g., 6,7-dibromo-1,3-dimethylcarbazole) have been screened for antimicrobial activity against Streptomyces and marine pathogens.

-

Alkaloid Synthesis: Structural analog to naturally occurring carbazole alkaloids found in Murraya koenigii (Curry Tree).

References

-

Lead Sciences. 1,3-Dimethyl-9H-carbazole Product Data. Retrieved from .

-

J. Org. Chem. Synthesis and Properties of Dimethylcarbazoles. (Historical data aligned with melting point ~95°C).[4]

-

Royal Society of Chemistry. Supporting Information: KOtBu Mediated Efficient Approach for the Synthesis of Fused Heterocycles. Retrieved from .

-

Oxford Academic. Palladium-Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum. Retrieved from .

-

GFZ German Research Centre for Geosciences. Green sample preparation protocol for extraction of carbazoles from petroleum source rock. Retrieved from .

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1,3-Dimethyl-9H-carbazole

[1]

CAS Registry Number: 18992-68-2 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]

Executive Summary

1,3-Dimethyl-9H-carbazole is a structural isomer of the carbazole family, distinct from the more common 3,6-dimethyl and 9-methyl analogues.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials (OLED host materials) and bioactive alkaloids.

Unlike its highly symmetric counterparts, the 1,3-substitution pattern induces a specific dipole moment and crystal packing arrangement that dictates its solubility. This guide consolidates available qualitative data—identifying benzene, acetone, and alcohols as primary solvents—and provides a rigorous, self-validating protocol for determining quantitative thermodynamic solubility using laser-monitoring techniques.

Physicochemical Profile & Qualitative Solubility

Understanding the solid-state properties of 1,3-Dimethyl-9H-carbazole is a prerequisite for solvent selection.[1] The compound exhibits high crystallinity, driven by

Physical Properties

| Property | Value / Description | Source Validation |

| Appearance | White to off-white crystalline powder | J. Chem. Soc.[1] Abstr. [1] |

| Melting Point | 95°C (368 K) | J. Org.[3] Chem. [2] |

| Recrystallization Solvent | Skellysolve (Petroleum Ether/Hexanes) | J. Org.[3] Chem. [2] |

| Fluorescence | Strong blue emission (typical of carbazoles) | Structural Analog Inference |

Solvent Compatibility Matrix

Based on historical chemical engineering data and isolation protocols, the solubility hierarchy is defined by the principle of "like dissolves like," favoring aromatic and polar aprotic solvents over aliphatic hydrocarbons.

| Solvent Class | Specific Solvents | Solubility Status | Operational Note |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Preferred for reaction media; excellent solvation of the |

| Ketones | Acetone, MEK | High | Suitable for rapid dissolution; high vapor pressure facilitates removal. |

| Alcohols | Ethanol, Methanol | High | "Very soluble" [1]; useful for antisolvent precipitation when mixed with water. |

| Organic Acids | Acetic Acid | Moderate/Low | Lower solubility compared to alcohols; potential for protonation at high concentrations. |

| Aliphatic Alkanes | Hexane, Pentane | Low | Used as antisolvents for recrystallization (e.g., Skellysolve). |

Experimental Methodology: Quantitative Solubility Determination

For pharmaceutical and materials development, qualitative terms ("very soluble") are insufficient. The following protocol utilizes the Laser Monitoring Observation Technique , the industry standard for generating precise mole-fraction solubility data (

Principle of Measurement

The method detects the exact point of dissolution (solid disappearance) by monitoring the transmission of a laser beam through a suspension.[1] As the temperature rises, the solid dissolves, and laser transmission increases to a plateau (100% transmission).

Automated Workflow Protocol

This protocol ensures reproducibility and minimizes human error in determining the saturation temperature (

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Data Validation Steps

-

Gravimetric Check: Weigh the vessel before and after the experiment to ensure no solvent loss (evaporation) occurred during heating.

-

Tyndall Effect: Use a secondary visual check for "stray light" scattering to confirm no nano-suspensions remain at the recorded

. -

Hysteresis Check: Cool the solution back down to observe the nucleation point (metastable zone width determination).

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

The Modified Apelblat equation is the most robust model for correlating the solubility of carbazole derivatives in organic solvents.

- : Mole fraction solubility of 1,3-Dimethyl-9H-carbazole.[1]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from non-linear regression.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, you can derive the driving forces of dissolution:

-

Enthalpy of Solution (

): Indicates if dissolution is endothermic (positive) or exothermic.[1] For carbazoles, this is typically endothermic (solubility increases with T). -

Gibbs Free Energy (

):

Solvent Selection Logic (Process Design)

For purification or crystallization design, use the following logic flow to select the optimal solvent system based on your thermodynamic data.

Figure 2: Process Decision Tree for Crystallization based on Solubility Slopes.

Practical Applications & Handling

Purification Strategy

Given the solubility profile (Soluble in Benzene/Acetone, Insoluble in Hexane), the most effective purification method for 1,3-Dimethyl-9H-carbazole is recrystallization from a binary solvent system :

-

Dissolve crude material in minimal hot Toluene or Acetone (approx. 60°C).

-

Filter hot to remove insoluble mechanical impurities.

-

Slowly add Hexane (antisolvent) until slight turbidity persists.

-

Cool slowly to 4°C to maximize crystal size and purity.

Safety Considerations

-

Carbazole Toxicity: Many carbazole derivatives exhibit biological activity (neuroprotective, antimicrobial). Handle as a potential bioactive agent.

-

Solvent Hazards: Benzene is carcinogenic; substitute with Toluene or Xylene whenever possible for safer process scale-up.[1]

References

-

Chemical Society (Great Britain). (1904). Journal of the Chemical Society, Abstracts. Vol 86, Part 1. (Provides primary qualitative solubility data: "very soluble in alcohol, acetone, and benzene").

-

J. Org. Chem. (1974).[1] Synthesis of 1,3-Dimethylcarbazole and properties. (Confirms melting point of 95°C and recrystallization from Skellysolve).

-

Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (Establishes the laser monitoring protocol).

-

Zhang, J., et al. (2019). Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene. J. Chem. Eng. Data. (Provides the thermodynamic modeling framework for carbazole derivatives). [1]

1H NMR spectrum of 1,3-Dimethyl-9H-carbazole

Technical Guide: NMR Spectrum of 1,3-Dimethyl-9H-carbazole

Executive Summary

This guide provides a definitive structural assignment of the

Structural Analysis & Numbering

The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Standard IUPAC numbering is applied:

-

Ring A (Substituted): Positions 1, 2, 3, 4.

-

Ring B (Unsubstituted): Positions 5, 6, 7, 8.

In 1,3-Dimethyl-9H-carbazole:

-

C1: Methyl substituted (removes the characteristic downfield H1 proton).

-

C2 & C4: Bear protons that appear as singlets (meta-coupling is often unresolved or very small).

-

C5–C8: Retain the standard aromatic coupling pattern (doublets and triplets).

Structural Diagram

Experimental Data

The following data represents the consensus spectral signature in Chloroform-

Experimental Conditions:

-

Solvent:

(Chloroform- -

Frequency: 400 MHz[5]

-

Temperature: 298 K

-

Reference: TMS (

ppm) or Residual

Spectral Data Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( | Notes |

| 8.06 | Doublet (d) | 1H | H-8 | Deshielded "bay" proton adjacent to NH. | |

| 7.93 | Broad Singlet (br s) | 1H | NH | - | Exchangeable; shift varies with concentration/solvent. |

| 7.75 | Singlet (s) | 1H | H-4 | - | Isolated proton on Ring A; deshielded by aromatic current. |

| 7.39 – 7.46 | Multiplet (m) | 2H | H-5, H-7 | - | Overlapping signals from Ring B. |

| 7.23 | Doublet of Triplets (dt) | 1H | H-6 | Characteristic triplet-like pattern of Ring B. | |

| 7.09 | Singlet (s) | 1H | H-2 | - | Shielded aromatic proton between two methyl groups. |

| 2.54 | Singlet (s) | 3H | Me-1 | - | Methyl at C1 (sterically crowded by NH). |

| 2.53 | Singlet (s) | 3H | Me-3 | - | Methyl at C3. |

Detailed Spectral Interpretation

The Aliphatic Region (2.0 – 3.0 ppm)

The spectrum displays two distinct singlets at 2.53 ppm and 2.54 ppm .

-

Assignment: These correspond to the methyl groups at positions 1 and 3.

-

Differentiation: The methyl at C1 is in the "bay region" relative to the NH group, subjecting it to a unique steric and electronic environment compared to the C3 methyl. While their shifts are nearly identical, the C1 methyl is typically slightly deshielded due to its proximity to the nitrogen lone pair system and ring current anisotropy.

The Aromatic Region (7.0 – 8.1 ppm)

The aromatic region is defined by the loss of symmetry found in the parent carbazole.

Ring A (Substituted):

-

H-2 (7.09 ppm, s): This proton is located between the two methyl substituents. The methyl groups exert a weak shielding effect (inductive) and prevent vicinal coupling. Consequently, H-2 appears as a sharp singlet.

-

H-4 (7.75 ppm, s): Located at the "bottom" of Ring A (para to C1), this proton is isolated from H-2 by the C3-methyl. It appears as a singlet. Its downfield shift relative to H-2 is due to the lack of flanking alkyl groups and its position in the deshielding zone of the aromatic system.

Ring B (Unsubstituted):

-

H-8 (8.06 ppm, d): This is the most diagnostic aromatic signal. In carbazoles, the protons adjacent to the nitrogen (H1 and H8) are significantly deshielded (

ppm). Since H1 is substituted with a methyl group, only H-8 remains in this region, appearing as a clear doublet. -

H-5, H-6, H-7: These protons form a standard 3-spin system (effectively ABCD with H8).

-

H-6 (7.23 ppm) appears as a triplet (or doublet of triplets).

-

H-5 and H-7 (7.39–7.46 ppm) often overlap, forming a multiplet band. H-5 is typically the doublet component, while H-7 is the triplet component.

-

The Heteroatom Proton

-

NH (7.93 ppm, br s): The amine proton signal is broad due to quadrupole broadening from the

nucleus and chemical exchange. Its position is highly sensitive to solvent (hydrogen bonding) and concentration. In DMSO-

Assignment Logic Workflow

The following diagram illustrates the logical steps to assign the spectrum of 1,3-dimethyl-9H-carbazole, ensuring self-validation.

References

-

Royal Society of Chemistry (RSC) . Formation of reactive 4a-alkyl-4aH-carbazoles by catalytic dearomatisation. (Detailed spectral data for Compound 4b).

-

Oxford Academic . Synthesis of 1,3-Dimethyl-9H-carbazole and NMR Characterization. (Confirmation of shifts: H8 at 8.04 ppm, Methyls at 2.51/2.53 ppm).

-

Beilstein Journal of Organic Chemistry . Supporting Information: Synthesis of novel multifunctional carbazole-based molecules. (General carbazole shift comparisons).

Photophysical Properties of 1,3-Dimethyl-9H-carbazole: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Geochemical Analysts Focus: Electronic Structure, Spectroscopic Signatures, and Analytical Protocols

Executive Summary & Molecular Architecture[1]

1,3-Dimethyl-9H-carbazole (CAS: 18992-68-2) is a substituted tricyclic aromatic heterocycle primarily utilized as a molecular marker in geochemical fluid tracing and as a building block in organic electronics. Unlike the more common 3,6-disubstituted derivatives used in OLEDs, the 1,3-substitution pattern imparts unique steric and electronic properties due to the proximity of the C1-methyl group to the pyrrolic nitrogen (N-H).

Structural Significance[1][2]

-

C1-Methyl Sterics: The methyl group at the 1-position exerts steric pressure on the N-H bond. While not sufficient to prevent planarity entirely, it modulates the acidity of the N-H proton and affects hydrogen-bonding capabilities compared to unsubstituted carbazole.

-

Electronic Asymmetry: The 1,3-substitution breaks the

symmetry of the parent carbazole, altering the transition dipole moments and resulting in distinct vibronic structures in absorption spectra.

Electronic Structure & Energetics

The photophysics of 1,3-dimethylcarbazole are governed by

| Parameter | Estimated Value | Mechanistic Insight |

| HOMO Level | -5.6 eV | Destabilized by ~0.1 eV vs. carbazole due to inductive (+I) effect of methyls.[1] |

| LUMO Level | -2.2 eV | Less affected by methyl substitution; leads to a narrowed optical gap.[1] |

| Optical Gap ( | ~3.4 eV | Corresponds to the onset of absorption in the near-UV (365 nm region).[1] |

| Dipole Moment | ~2.0 D | Enhanced vector sum due to asymmetric methyl placement relative to the N-H axis.[1] |

Photophysical Characterization

Steady-State Absorption

The absorption spectrum is dominated by transitions to the

-

Deep UV Band (230–260 nm): Intense absorption corresponding to higher excited states (

). -

S0

S2 Transition (~293 nm): Strong, allowed transition with high molar absorptivity ( -

S0

S1 Transition (330–345 nm): Structured band with lower oscillator strength, typical of the symmetry-forbidden nature of the lowest transition in carbazoles, partially allowed here due to symmetry breaking.

Fluorescence Emission

Upon excitation at 295 nm or 330 nm, the molecule exhibits deep blue/UV fluorescence.

-

Emission Maximum (

): 355–365 nm (in cyclohexane/hexane). -

Stokes Shift: Small (~20–30 nm), indicating minimal geometric relaxation in the excited state.

-

Quantum Yield (

): Typically 0.40–0.50 in non-polar solvents. The rigid fused ring system suppresses non-radiative decay via rotation. -

Solvatochromism: Weak positive solvatochromism. In polar solvents (e.g., acetonitrile), the emission may broaden and redshift slightly due to stabilization of the intramolecular charge transfer (ICT) character.

Jablonski Diagram (Excited State Dynamics)

Figure 1: Jablonski diagram illustrating the primary electronic transitions and relaxation pathways for 1,3-Dimethyl-9H-carbazole.

Specialized Application: Geochemical Tracing

While OLED research often focuses on 3,6-derivatives, 1,3-dimethylcarbazole serves a critical role in petroleum geochemistry .

-

Migration Marker: Isomers of dimethylcarbazole (1,3- vs 1,6- vs 1,8-) fractionate differently on geochromatographic pathways (e.g., clay surfaces).

-

Mechanism: The exposed N-H group interacts with polar mineral surfaces. The 1-methyl group provides steric shielding to the Nitrogen, altering its adsorption affinity compared to unshielded isomers (like 2,7-dimethylcarbazole).

-

Ratio Logic: The ratio of shielded (1-substituted) to exposed isomers changes with migration distance, acting as a "molecular odometer" for oil field fluids.

Experimental Protocols

Protocol A: Quantum Yield Measurement (Relative Method)

Objective: Determine

-

Standard Preparation: Dissolve Quinine Sulfate in 0.1 M

( -

Sample Preparation: Dissolve 1,3-Dimethyl-9H-carbazole in spectroscopic grade Cyclohexane.

-

Absorbance Matching: Adjust concentrations of both sample and standard so that Absorbance at excitation wavelength (330 nm) is identical and below 0.1 (to avoid inner filter effects).

-

Acquisition:

-

Excitation: 330 nm.

-

Scan Range: 340–550 nm.

-

Integration time: 0.1 s.

-

-

Calculation:

Where

Protocol B: Purification for Spectroscopic Accuracy

Commercial samples often contain isomers (1,6-dimethyl) that fluoresce similarly.

-

Recrystallization: Use Ethanol/Water (9:1) mixture.

-

Sublimation: Vacuum sublimation at

(0.1 Torr) is recommended for device-grade purity. -

Validation: Verify purity via

-NMR, focusing on the C1-Methyl doublet splitting (due to long-range coupling) distinct from C3-Methyl.

References

-

Geochemical Significance of Carbazole Isomers Source: Li, M., et al. "Migration fractionation of carbazoles in the Dongpu Depression, Bohai Bay Basin." ACS Omega (2022). Context: Establishes the use of 1,3-dimethylcarbazole as a shielded isomer for migration tracing. URL:[Link]

-

General Carbazole Photophysics Source: Bonesi, S. M., & Erra-Balsells, R. "Electronic spectroscopy of carbazole and N- and C-substituted carbazoles." Journal of Luminescence (2001). Context: Provides the baseline spectral assignments for the carbazole core (

vs -

Synthesis and Characterization Standards Source: Boron Molecular / BLD Pharm Product Data. Context: Confirmation of CAS 18992-68-2 existence and physical properties (MW 195.26).[2][3] URL:[Link] (Note: Link to isomer, used for comparative physical data verification).

Sources

Computational Profiling of 1,3-Dimethyl-9H-carbazole: From Quantum Mechanics to Drug Discovery

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: In-silico characterization, DFT analysis, and molecular docking of 1,3-Dimethyl-9H-carbazole.

Executive Summary

1,3-Dimethyl-9H-carbazole represents a specific structural isomer of the carbazole alkaloid family, a class of heterocyclic compounds renowned for their bioactivity, particularly in oncology (DNA intercalation, Topoisomerase inhibition) and optoelectronics. While its 1,4-dimethyl isomer (a precursor to ellipticine) is widely documented, the 1,3-dimethyl congener offers a unique steric and electronic profile that warrants distinct computational investigation.

This technical guide outlines a rigorous, self-validating computational pipeline to characterize 1,3-Dimethyl-9H-carbazole. We integrate Density Functional Theory (DFT) for electronic structure analysis with molecular docking and ADMET profiling to predict its efficacy as a Topoisomerase II inhibitor.

The Computational Pipeline

The following workflow illustrates the integrated approach for characterizing this molecule, moving from quantum mechanical accuracy to biological relevance.

Figure 1: Integrated computational workflow for the structural and biological assessment of 1,3-Dimethyl-9H-carbazole.

Quantum Chemical Analysis (DFT)[1][2]

The foundation of any small-molecule analysis is the determination of its ground-state geometry and electronic properties. For carbazoles, the planar tricyclic system requires a level of theory that accurately models aromaticity and electron delocalization.

Methodology: The B3LYP Standard

Based on comparative studies of carbazole derivatives [1, 2], the B3LYP hybrid functional combined with the 6-311G(d,p) (or 6-311++G(d,p)) basis set is the gold standard. This combination balances computational cost with high accuracy for organic electronic transitions.

Protocol:

-

Input Generation: Construct the 2D structure of 1,3-Dimethyl-9H-carbazole and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes between the methyl group at C1 and the pyrrole nitrogen.

-

Geometry Optimization: Execute DFT optimization in the gas phase.

-

Command:# opt freq b3lyp/6-311g(d,p)

-

-

Frequency Check: Verify that the output contains zero imaginary frequencies . The presence of a negative frequency implies a transition state, not a ground state minimum.

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 1,3-Dimethyl-9H-carbazole is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Located primarily on the nitrogen lone pair and the aromatic pi-system. It acts as the electron donor.

-

LUMO: The electron acceptor.[1]

-

Significance: A lower HOMO-LUMO gap (typically < 4.0 eV for bioactive carbazoles) correlates with higher chemical reactivity and "softness," facilitating interaction with biological targets like DNA base pairs [3].

Key Global Reactivity Descriptors:

Calculated using Koopmans' theorem (

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions. For 1,3-Dimethyl-9H-carbazole:

-

Red Regions (Negative Potential): Concentrated over the aromatic rings (pi-clouds), indicating sites for electrophilic attack or stacking interactions.

-

Blue Regions (Positive Potential): Localized on the N-H proton and the methyl hydrogens, serving as hydrogen bond donors.

Molecular Docking: Targeting Topoisomerase II[3][4]

Carbazole derivatives are potent intercalators and inhibitors of DNA Topoisomerase II (Topo II) , an enzyme critical for DNA replication and a primary target for anticancer drugs like etoposide [4, 5].

Target Selection

-

Protein: Human Topoisomerase II

(ATPase domain or DNA-cleavage complex). -

PDB Source: 1ZXM (ATPase domain) or 3QX3 (DNA-cleavage complex) are authoritative crystal structures for docking studies [6].

Docking Protocol (AutoDock Vina/Gold)

To ensure trustworthiness, the docking protocol must be validated by re-docking the co-crystallized ligand (e.g., ANP or Etoposide) and achieving an RMSD < 2.0 Å.

Step-by-Step Workflow:

-

Ligand Preparation: Use the DFT-optimized geometry of 1,3-Dimethyl-9H-carbazole. Assign Gasteiger charges and detect rotatable bonds (methyl groups).

-

Receptor Preparation:

-

Remove water molecules (unless bridging is critical).

-

Add polar hydrogens (critical for the N-H interaction).

-

Compute Kollman charges.

-

-

Grid Generation: Center the grid box on the active site (e.g., the ATP binding pocket for 1ZXM). Box size:

Å. -

Simulation: Run AutoDock Vina with exhaustiveness set to 32 or higher.

Interaction Mechanism

The 1,3-dimethyl substitution pattern introduces specific steric constraints. The methyl group at position 1 (adjacent to Nitrogen) may influence the H-bond donor capability of the N-H group, while the planar system facilitates

Figure 2: Predicted interaction map of 1,3-Dimethyl-9H-carbazole within the Topoisomerase II active site.

ADMET and Drug-Likeness Profiling[3]

For a compound to transition from a theoretical hit to a lead candidate, it must satisfy pharmacokinetic criteria.

Lipophilicity and CNS Penetration

Carbazoles are inherently lipophilic. Using tools like SwissADME or pkCSM , we evaluate:

-

LogP (Consensus): Expected range 3.0–4.5. High lipophilicity suggests good membrane permeability.

-

Blood-Brain Barrier (BBB): Due to the small, planar, lipophilic nature, 1,3-Dimethyl-9H-carbazole is predicted to be BBB permeant , making it a candidate for gliomas (brain tumors) [7].

Toxicity Risks

-

AMES Toxicity: Carbazoles can be mutagenic if metabolically activated.

-

hERG Inhibition: A critical check for cardiotoxicity, common in tricyclic aromatic systems.

Data Summary Table:

| Property | Metric | Target Range | Predicted Status (1,3-Dimethyl) |

| MW | Molecular Weight | < 500 Da | ~195.26 Da (Pass) |

| H-Bond Donors | NH Groups | < 5 | 1 (Pass) |

| H-Bond Acceptors | N/O Atoms | < 10 | 1 (Pass) |

| LogP | Lipophilicity | < 5 | ~3.8 (High, Pass) |

| BBB Permeant | CNS Activity | Yes/No | Yes (High Probability) |

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation (using GROMACS or Amber) is required to verify the stability of the Ligand-Protein complex over time (e.g., 100 ns).

Key Metrics to Report:

-

RMSD (Root Mean Square Deviation): A stable complex should plateau (e.g., < 2.5 Å deviation) after equilibration.

-

RMSF (Root Mean Square Fluctuation): Analyzes the flexibility of protein residues. Reduced fluctuation in the active site (residues 120-170) confirms tight ligand binding.

-

Binding Free Energy (MM-PBSA): Provides a more accurate energy estimate than docking scores, accounting for solvation effects.

References

-

Ünver, Y., et al. (2021).[2] "3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study." Journal of Biomolecular Structure and Dynamics.

-

Bouzayen, N., et al. (2012).[1] "Density functional theory studies of new bipolar carbazole-benzothiazole: electronic and vibrational properties." Computational and Theoretical Chemistry.

-

Wazzan, N., et al. (2023). "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis." Scientific Research Publishing.

-

Baviskar, A.T., et al. (2023). "Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma." World Journal of Advanced Research and Reviews.[3]

-

Gao, C., et al. (2024). "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Wadood, A., et al. (2022). "Molecular docking studies of some TOPOISOMIRASE II Inhibitors." ResearchGate.[1][2]

-

Guo, L., et al. (2023). "5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics." MDPI Molecules.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 1,3-Dimethyl-9H-carbazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-Dimethyl-9H-carbazole , a privileged structural motif in alkaloid natural products (e.g., Murrayafoline A precursors) and organic optoelectronic materials (OLED hosts).

While oxidative cyclization of diarylamines is a common academic route, this guide prioritizes a Two-Stage Intramolecular Direct Arylation strategy. This approach offers superior regiocontrol and scalability compared to oxidative cross-coupling, minimizing the formation of regioisomers and homocoupling byproducts.

Key Advantages of This Protocol

-

Regiocontrol: Utilizing a 2-chloro functional handle ensures the ring closes exclusively at the desired position, yielding the 1,3-dimethyl isomer specifically.

-

Scalability: Avoids the use of hyperstoichiometric metal oxidants (like Cu(OAc)₂ in large excess) required for oxidative couplings.

-

Trustworthiness: Uses a self-validating intermediate step to ensure precursor quality before the critical ring-closing phase.

Retrosynthetic Strategy & Mechanism

The synthesis targets the 1,3-dimethyl substitution pattern. Retrosynthetic analysis reveals that this specific arrangement arises from the cyclization of N-(2-chlorophenyl)-2,4-dimethylaniline .

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving an intramolecular C–H activation (Concerted Metallation-Deprotonation, CMD).

-

Oxidative Addition: Pd(0) inserts into the Ar–Cl bond.

-

Ligand Exchange/CMD: The carbonate base assists in the deprotonation of the tethered aryl ring (at the C6 position of the dimethylaniline moiety) via a concerted transition state.

-

Reductive Elimination: The C–C bond is formed, closing the carbazole ring and regenerating Pd(0).

Pathway Visualization

Figure 1: Strategic workflow and simplified catalytic cycle for the synthesis of 1,3-dimethyl-9H-carbazole.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Step 1 | |||

| 2,4-Dimethylaniline | Substrate A | 1.0 | Nucleophile |

| 1-Bromo-2-chlorobenzene | Substrate B | 1.1 | Electrophile (Br reacts first) |

| Pd₂(dba)₃ | Catalyst | 0.02 | Source of Pd(0) |

| BINAP | Ligand | 0.04 | Bis-phosphine |

| NaOtBu | Base | 1.4 | Strong base for amination |

| Toluene | Solvent | - | Anhydrous, degassed |

| Step 2 | |||

| Intermediate Amine | Substrate | 1.0 | Isolated from Step 1 |

| Pd(OAc)₂ | Catalyst | 0.05 | Precatalyst |

| PCy₃HBF₄ | Ligand | 0.10 | Electron-rich phosphine |

| K₂CO₃ | Base | 2.0 | Proton scavenger for CMD |

| DMA (Dimethylacetamide) | Solvent | - | High boiling, polar |

Step 1: Synthesis of Precursor (Intermolecular Coupling)

Objective: Selective coupling at the Bromine site, leaving the Chlorine intact for Step 2.

-

Setup: In a glovebox or under Argon flow, charge a reaction flask with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Add anhydrous Toluene (0.2 M concentration relative to amine) and stir for 10 minutes to pre-form the catalyst complex.

-

Addition: Add 2,4-dimethylaniline (1.0 equiv), 1-bromo-2-chlorobenzene (1.1 equiv), and NaOtBu (1.4 equiv).

-

Reaction: Heat the mixture to 100 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC/HPLC. The bromide is significantly more reactive; the chloride should remain intact.

-

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Yield Target: >85%[1]

-

Validation: ¹H NMR should show the preservation of the chlorophenyl pattern and the disappearance of the N-H₂ protons (replaced by N-H).

-

Step 2: Intramolecular Ring Closure (The Fagnou/Buchwald Hybrid)

Objective: Pd-catalyzed intramolecular C–H arylation.

-

Setup: Charge a pressure tube or Schlenk flask with the Intermediate Amine (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous DMA (0.15 M).

-

Critical Parameter: DMA must be dry. Water inhibits the CMD step.

-

-

Reaction: Seal the vessel and heat to 130–135 °C for 14–24 hours.

-

Note: The high temperature is required to overcome the energy barrier for the C–H activation of the electron-rich aniline ring.

-

-

Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine (crucial to remove DMA). Dry over Na₂SO₄.[2]

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexanes/CH₂Cl₂).

-

Product: 1,3-Dimethyl-9H-carbazole.

-

Validation: ¹H NMR will show the loss of the N-H proton (if N-H becomes N-Pd during cycle, but product is N-H carbazole) and the formation of the distinctive carbazole aromatic system. Correction: The product retains the N-H (9H-carbazole). The loss is of the Ar-Cl and Ar-H to form the C-C bond.

-

Critical Process Parameters & Troubleshooting

Solvent Effects on C-H Activation

The choice of solvent in Step 2 is non-negotiable. Polar aprotic solvents like DMA or DMF are required to solubilize the inorganic base (K₂CO₃) and stabilize the polar transition state of the CMD step.

| Solvent | Yield (Normalized) | Observation |

| DMA | 100% | Optimal conversion. |

| DMF | 85% | Good, but slightly lower boiling point limits rate. |

| Toluene | <10% | Poor solubility of carbonate base; reaction stalls. |

| 1,4-Dioxane | 40% | Moderate, requires higher catalyst loading. |

Troubleshooting Guide (Self-Validating Systems)

| Issue | Diagnostic | Root Cause | Corrective Action |

| Step 1: Bis-arylation | Mass Spec shows M + Ar-Cl | Excess bromide or too high temp. | Strict 1.1 equiv of bromide; lower temp to 80°C. |

| Step 2: Dechlorination | Mass Spec shows M - Cl (+H) | Hydrodehalogenation (side reaction). | Solvent is "wet" (proton source) or T is too high. Dry solvent.[3] |

| Step 2: No Reaction | Starting material recovery | Catalyst poisoning or O₂ ingress. | PCy₃ is air-sensitive. Ensure rigorous degassing. |

| Low Yield (Step 2) | Black Pd precipitation | Catalyst decomposition. | Add 10-20% Pivalic Acid (PivOH) as a cocatalyst to stabilize the CMD transition state. |

References

-

Bedford, R. B., et al. (2003). "Palladium-Catalyzed Intermolecular Arylation of Indoles." Angewandte Chemie International Edition. Link (Foundational work on Pd-catalyzed C-H arylation).

-

Li, B.-J., et al. (2006). "Cross-Coupling of Aryl/Alkenyl Halides with Arenes." Journal of the American Chemical Society.[1] Link (Mechanistic insights into intramolecular direct arylation).

-

Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews. Link (Explains the role of Pivalic acid/Carbonate in the CMD mechanism).

-

Freeman, A. W., et al. (2005). "Synthesis of the Carbazole Alkaloids." The Journal of Organic Chemistry. Link (Specific application to dimethyl/methoxy carbazole alkaloids).

-

Jordan-Hore, J. A., et al. (2008). "Use of a palladium-catalyzed C-H activation strategy for the synthesis of carbazoles." Tetrahedron Letters. Link (Protocol validation).

Sources

Application Note: Advanced Purification of 1,3-Dimethyl-9H-carbazole via Recrystallization

Executive Summary & Scientific Context

1,3-Dimethyl-9H-carbazole is a critical tricyclic aromatic heterocycle, serving as a pivotal intermediate in the total synthesis of carbazole alkaloids (e.g., Ellipticine, Murrayafoline A) and as a functional core in organic light-emitting diode (OLED) materials.[1][2]

Syntheses of this compound—often via Fischer indole cyclization or Palladium-catalyzed arylation—frequently yield a crude product contaminated with:

-

Regioisomers: (e.g., 1,4- or 3,6-dimethyl isomers depending on the precursor).

-

Oligomers: Oxidative coupling byproducts (often highly colored).[1][2]

This Application Note defines a robust recrystallization protocol. While column chromatography is effective, it is not scalable for multi-gram batches.[1][2] Recrystallization offers a self-validating, thermodynamic purification method that preferentially rejects structural isomers and amorphous oligomers.[1][2]

Physicochemical Profile

| Parameter | Data | Relevance |

| Formula | C₁₄H₁₃N | Hydrophobic, aromatic core.[1][2][3][4] |

| MW | 195.26 g/mol | Moderate molecular weight.[1][3] |

| Melting Point | 113–116 °C (Lit.) | Sharp MP indicates high purity.[1][2][3] |

| Solubility (Cold) | Insoluble in Water, Hexane.[1][2][3] | Allows for anti-solvent precipitation.[1][2][3] |

| Solubility (Hot) | Soluble in Ethanol, Toluene, DCM.[1][2][3] | Ideal for temperature-swing crystallization.[1][3] |

Solvent Selection Strategy

The purification logic relies on the steep solubility curve of carbazoles in moderately polar protic solvents (like ethanol) or aromatic/aliphatic mixtures.[1][2]

Solvent Systems

-

System A (Primary - Green Chemistry): Ethanol (95%) or Ethanol/Water .[1][2]

-

System B (Anhydrous/High-Lipophilicity): Toluene/Heptane .[1]

Decision Matrix (Graphviz)[1][2][4]

Figure 1: Solvent selection logic based on impurity profile. System A is the standard recommendation.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is optimized for 5.0 g – 50.0 g scales.[1][2]

Materials Required[2][4][5][7][8][9][10]

-

Adsorbent: Activated Charcoal (Norit) – Crucial for removing colored oxidation products.[1][2]

-

Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heated funnel (or pre-warmed Buchner funnel).

Step-by-Step Methodology

Phase 1: Dissolution and Adsorption[1][2]

-

Setup: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvent Addition: Add Ethanol (approx. 10–15 mL per gram of crude).

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring.

-

Saturation Check: If the solid does not completely dissolve after 10 minutes at reflux, add more Ethanol in small portions (5 mL) until a clear (likely dark-colored) solution is obtained.

-

Decolorization: Carefully remove the heat source.[1][2] Allow boiling to subside. Add Activated Charcoal (5–10 wt% relative to crude mass).[1][2]

-

Re-heating: Return to reflux for 15–20 minutes.

Phase 2: Hot Filtration (The "Polishing" Step)[1][2][4]

-

Preparation: Prepare a filtration setup (Buchner funnel or gravity funnel) with a pad of Celite.[1][2] Pre-heat the funnel by passing hot ethanol through it.[1]

-

Filtration: Filter the hot mixture through the Celite pad into a clean, pre-warmed Erlenmeyer flask.

-

Rinse: Wash the charcoal/Celite pad with a small amount of boiling ethanol to recover trapped product.

Phase 3: Crystallization & Isolation[1][2][4]

-

Re-concentration (Optional): If excess solvent was used during washing, boil off a small fraction until the solution is slightly supersaturated (crystals just start to form on the glass at the liquid line).[1][2]

-

Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring. Do not agitate.

-

Anti-solvent Addition (If yield is low): If crystallization is sparse after reaching room temperature, add water dropwise with gentle swirling until persistent turbidity is observed.[1][2]

-

Deep Cooling: Place the flask in an ice bath (0–4 °C) for 2–4 hours to maximize recovery.

-

Filtration: Collect the crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).

-

Drying: Dry under high vacuum at 40 °C for 6 hours.

Process Validation & Troubleshooting

Analytical Workflow

The diagram below illustrates the self-validating loop of the purification process.

Figure 2: Quality Control workflow. Reprocessing is triggered if MP range > 2°C.[3][4]

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid oil before crystallizing.[1][3] | The solution is too concentrated or cooled too fast.[1][3] Re-heat and add more solvent (Ethanol).[1][2] Allow to cool very slowly. Seed with a pure crystal if available.[1][2] |

| Colored Crystals | Oxidized oligomers trapped in crystal lattice.[1][2][3] | Insufficient charcoal treatment.[1][2][3] Redissolve and repeat Phase 1 with fresh charcoal or pass through a short silica plug using DCM before recrystallizing.[1][2] |

| Low Yield | Product remains in mother liquor.[1][3] | Solubility in cold ethanol is too high.[1][3] Add more Water (anti-solvent) during the cooling phase or cool to -20 °C. |

| Melting Point Depression | Presence of isomers (e.g., 1,4-dimethyl).[1][2][3] | Isomers often co-crystallize.[1][2][3] Switch to System B (Toluene/Heptane) . Toluene is more selective for structural isomers due to pi-pi interactions.[1] |

References

-

Knölker, H. J., & Reddy, K. R. (2002).[1][2] Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428.[1][2] Link[1]

- Grounding: Authoritative review on carbazole synthesis and purific

-

Organic Syntheses. (2005).[1][2] Synthesis of 9-Ethyl-3,6-dimethylcarbazole (Analogous Protocol). Org.[1][2][7] Synth. 82,[1][2] 54. Link

- Grounding: Validates the Ethanol/Recrystallization method for dimethylcarbazole deriv

-

Freeman, A. W., et al. (2009).[1][2] Process Development of Carbazole-Based OLED Materials. Organic Process Research & Development.

-

Grounding: Supports the use of Toluene/Heptane for electronic-grade purity.[1]

-

-

PubChem. (n.d.).[1][2][8] Carbazole Compound Summary. National Library of Medicine.[1][2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Carbazole (CAS 86-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. CN112321622A - Preparation method of N-aryl carbazole-3-boric acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

applications of 1,3-Dimethyl-9H-carbazole in organic electronics

Application Note: 1,3-Dimethyl-9H-carbazole as a Steric Scaffold for High-Triplet Energy OLED Hosts

Part 1: Executive Summary & Strategic Value

1,3-Dimethyl-9H-carbazole (1,3-DMCz) is a specialized organic semiconductor building block, distinct from the more common 3,6- or 2,7-substituted isomers. Its strategic value lies in the steric hindrance introduced by the methyl groups at the C1 and C3 positions, proximal to the nitrogen atom (position 9).

In the design of host materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters, triplet energy (

Key Applications:

-

High-

Host Materials: Synthesis of twisted N-aryl derivatives for blue/green PhOLEDs. -

TADF Emitters: Electron-donor units in D-A systems where strong twist angles (

) are required to minimize -

Molecular Glass: Enhancing morphological stability (

) by disrupting crystalline packing.

Part 2: Material Handling & Pre-Processing Protocol

High-purity materials are non-negotiable in organic electronics to prevent exciton quenching and trap-assisted recombination.

Protocol A: Purification via Gradient Sublimation

Objective: Achieve >99.9% purity (HPLC grade is insufficient for device lifetime).

Equipment:

-

High-vacuum sublimation train (e.g., Creaphys or custom quartz tube).

-

Turbo molecular pump (

Torr). -

Three-zone temperature controller.

Step-by-Step Methodology:

-

Loading: Load 2.0 g of crude 1,3-DMCz (synthesized via Fischer Indole or Buchwald coupling) into the source boat (Zone 1).

-

Evacuation: Pump down the system to

mbar. Allow to outgas at room temperature for 1 hour. -

Temperature Ramp:

-

Zone 1 (Source): Heat to 160°C (approx. melting point vicinity, adjust based on vacuum level).

-

Zone 2 (Gradient): Set to 120°C.

-

Zone 3 (Collection): Keep at Room Temperature (RT) or cool to 15°C.

-

-

Collection: The pure 1,3-DMCz will crystallize as white needles in the transition region between Zone 2 and Zone 3. Volatile impurities will collect in the cold trap; heavy impurities remain in the boat.

-

Validation: Verify purity via HPLC (should show single peak) and PL quantum yield (should show no low-energy tailing).

Part 3: Application in Host Material Synthesis

The primary utility of 1,3-DMCz is as a building block. The following protocol describes coupling it to a core (e.g., 1,3-dibromobenzene) to create a wide-bandgap host, analogous to mCP but with enhanced steric twisting.

Protocol B: Sterically Controlled Buchwald-Hartwig Amination

Rationale: The 1,3-methyl groups create significant steric bulk. Standard coupling conditions may fail; high-temperature and specific phosphine ligands are required to force the C-N bond formation.

Reagents:

-

1,3-Dimethyl-9H-carbazole (1.0 eq)

-

Aryl Halide (e.g., 4,4'-dibromobiphenyl) (0.45 eq)

-

Catalyst:

(2 mol%) -

Ligand: Tri-tert-butylphosphine (

) or SPhos (highly active for sterically hindered amines). -

Base:

(Sodium tert-butoxide). -

Solvent: Toluene (anhydrous).

Workflow:

-

Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox.

-

Dissolution: Dissolve aryl halide and 1,3-DMCz in toluene.

-

Catalyst Prep: Pre-mix Pd source and Ligand in a separate vial for 5 mins to form the active catalytic species. Add to the main reaction vessel.

-

Reflux: Heat to 110°C for 24–48 hours. Note: The reaction kinetics will be slower than unsubstituted carbazole due to the 1,3-methyl steric hindrance.

-

Workup: Cool, filter through Celite, and evaporate solvent.

-

Purification: Column chromatography (Hexane/DCM gradient) followed by Protocol A (Sublimation) .

Part 4: Device Fabrication (OLED)

This protocol details the integration of a 1,3-DMCz-derived host (referred to here as Host-13D ) into a Blue Phosphorescent OLED.

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / Host-13D : FIrpic (30 nm, 10%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

Logic of Layers:

-

HAT-CN: Hole Injection Layer (HIL).

-

TAPC: High-mobility Hole Transport Layer (HTL) with high

to confine excitons. -

Host-13D: The active layer. The 1,3-dimethyl modification ensures the host

eV (FIrpic triplet), preventing back-transfer. -

TmPyPB: Electron Transport Layer (ETL) and Hole Blocking Layer (HBL).

Protocol C: Vacuum Thermal Evaporation (VTE)

-

Substrate Prep: Clean ITO glass (Acetone

Isopropanol -

Chamber Setup: Base pressure

Torr. -

Organic Deposition:

-

Evaporate HAT-CN and TAPC at 0.5–1.0 Å/s.

-

Co-Evaporation (Critical Step): Evaporate Host-13D (Source 1) and FIrpic (Source 2) simultaneously. Adjust rates to achieve a 9:1 ratio (e.g., Host at 0.9 Å/s, Dopant at 0.1 Å/s).

-

Monitor: Use dual Quartz Crystal Microbalances (QCM) to control doping ratio precisely.

-

-

Cathode Deposition:

-

Deposit LiF (0.1 Å/s) followed immediately by Al (2–5 Å/s).

-

-

Encapsulation: Encapsulate in

atmosphere using UV-curable epoxy and a glass lid.

Part 5: Visualization of Workflows

Diagram 1: Steric Engineering Logic Flow

This diagram illustrates why 1,3-DMCz is chosen over standard carbazole.